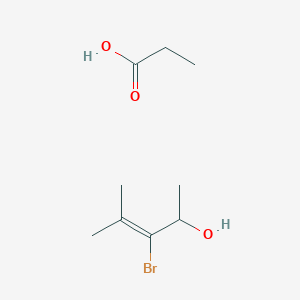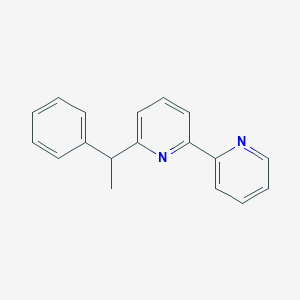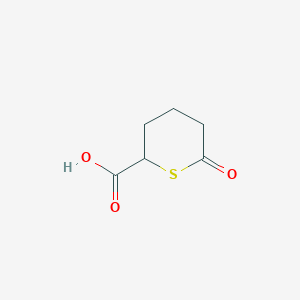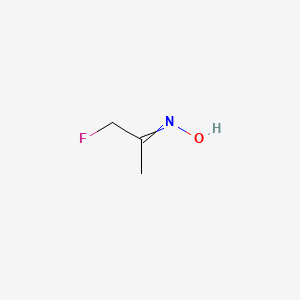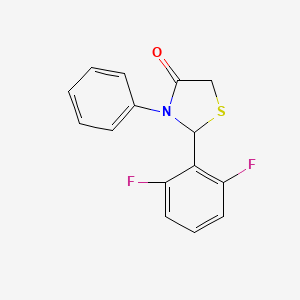
4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-phenyl- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thiazolidinone ring in the structure makes this compound a valuable scaffold in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-phenyl- typically involves the cyclocondensation of a substituted aromatic aldehyde, a primary amine, and mercaptoacetic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is heated for several hours until the formation of the thiazolidinone ring is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antidiabetic agent.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-phenyl- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-phenyl-
- 4-Thiazolidinone, 2-(2,6-dimethylphenyl)-3-phenyl-
- 4-Thiazolidinone, 2-(2,6-dibromophenyl)-3-phenyl-
Uniqueness
4-Thiazolidinone, 2-(2,6-difluorophenyl)-3-phenyl- is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This modification can enhance the compound’s biological activity and selectivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
364633-68-1 |
|---|---|
Molekularformel |
C15H11F2NOS |
Molekulargewicht |
291.32 g/mol |
IUPAC-Name |
2-(2,6-difluorophenyl)-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H11F2NOS/c16-11-7-4-8-12(17)14(11)15-18(13(19)9-20-15)10-5-2-1-3-6-10/h1-8,15H,9H2 |
InChI-Schlüssel |
PTHIBCABAMGAHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(S1)C2=C(C=CC=C2F)F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


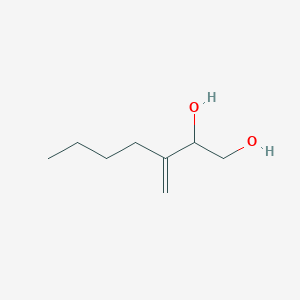
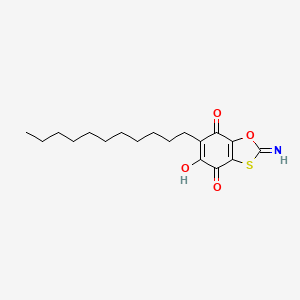
![1-Azabicyclo[3.3.1]nona-3,5-diene](/img/structure/B14248314.png)
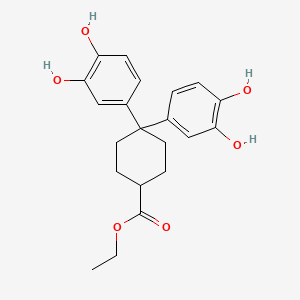
![1-[1-(Cyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene](/img/structure/B14248325.png)
![1,1,2,5-Tetramethyl-1H-cyclopropa[A]azulene](/img/structure/B14248341.png)

![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)-](/img/structure/B14248367.png)
methylene}dibenzene](/img/structure/B14248372.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]propanal](/img/structure/B14248379.png)
